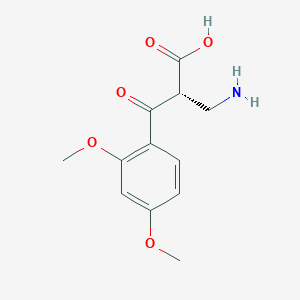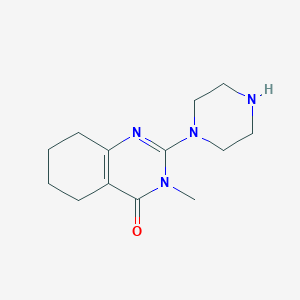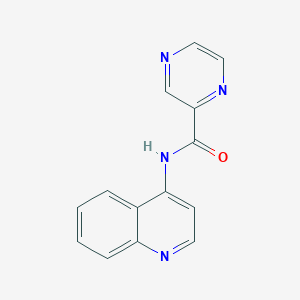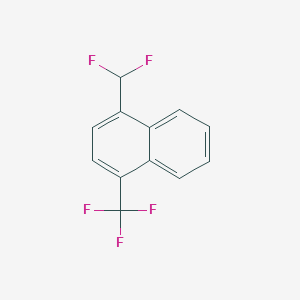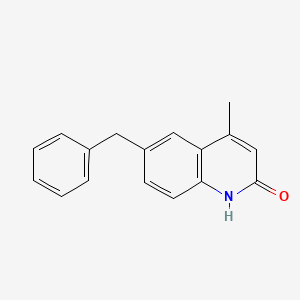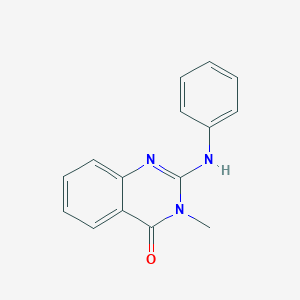![molecular formula C12H10N2S2 B15066594 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione CAS No. 64273-74-1](/img/structure/B15066594.png)
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is a heterocyclic compound that features a unique structure combining a cyclobutane ring fused with a quinoxaline ring and two thioketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,8-dimethylquinoxaline-1,2-dione with sulfur sources under controlled temperatures and solvents. The reaction conditions often require the use of catalysts to facilitate the formation of the dithione groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as semiconductors or sensors.
作用機序
The mechanism by which 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,8-Dimethylquinoxaline-1,2-dione: Lacks the dithione groups but shares the quinoxaline core.
Cyclobuta[b]quinoxaline-1,2-dione: Similar structure but without the methyl groups.
Indolo[2,3-b]quinoxalines: Different heterocyclic system but similar applications in materials science and medicinal chemistry.
Uniqueness
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is unique due to its combination of a cyclobutane ring, quinoxaline ring, and dithione groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
特性
CAS番号 |
64273-74-1 |
|---|---|
分子式 |
C12H10N2S2 |
分子量 |
246.4 g/mol |
IUPAC名 |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dithione |
InChI |
InChI=1S/C12H10N2S2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
InChIキー |
KFLIVTDGGWQMDK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=S)C3=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



